2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanoic acid
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Overview
Description
2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanoic acid is a compound that features both an imidazole ring and an ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Michael addition of imidazole to a suitable precursor, followed by reduction and functional group transformations .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of microwave-assisted synthesis for faster reaction times and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction can yield different amine derivatives .
Scientific Research Applications
2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The ethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure.
Histidine: An amino acid with an imidazole side chain.
2-Methylimidazole: A methylated derivative of imidazole
Uniqueness
2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanoic acid is unique due to the combination of its ethylamino group and imidazole ring, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler imidazole derivatives .
Properties
Molecular Formula |
C11H19N3O2 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-(ethylamino)-4-imidazol-1-yl-2-methylpentanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-4-13-11(3,10(15)16)7-9(2)14-6-5-12-8-14/h5-6,8-9,13H,4,7H2,1-3H3,(H,15,16) |
InChI Key |
FPLBTOIXEWJZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CC(C)N1C=CN=C1)C(=O)O |
Origin of Product |
United States |
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